molecular formula C8H9BrN2O B2938580 5-Bromo-2-cyclobutyl-3,4-dihydropyrimidin-4-one CAS No. 1522311-88-1

5-Bromo-2-cyclobutyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2938580
CAS No.: 1522311-88-1
M. Wt: 229.077
InChI Key: YQLDUMQAQMZKNF-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclobutyl-3,4-dihydropyrimidin-4-one is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. It belongs to the class of 3,4-dihydropyrimidinones (DHPMs), which are recognized as "privileged structures" in medicinal chemistry due to their remarkable ability to exhibit diverse biological activities through targeted structural modifications . Researchers value this scaffold for developing novel therapeutic agents, with particular interest in its antitumor and antiviral potential . The specific bromo and cyclobutyl substituents on the dihydropyrimidine core make it a versatile intermediate for further synthetic exploration, such as in metal-catalyzed cross-coupling reactions, to create a wide array of analogs for structure-activity relationship (SAR) studies . The structural features of DHPMs are known to influence critical drug-like properties, including partition coefficient (Log P) and polar surface area , which are important for optimizing bioavailability and efficacy in lead compound development . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-2-cyclobutyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-4-10-7(11-8(6)12)5-2-1-3-5/h4-5H,1-3H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLDUMQAQMZKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(C(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclobutyl-3,4-dihydropyrimidin-4-one typically involves the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by acids or other catalysts under reflux conditions. For instance, the use of Montmorillonite-KSF as a catalyst has been reported to be efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclobutyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The cyclobutyl group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-cyclobutyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its biological activities, including anticancer, antiviral, and antimicrobial properties.

    Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclobutyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group play crucial roles in binding to these targets. The compound can inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The bromine atom at position 5 and cyclobutyl group at position 2 distinguish this compound from analogs. Key comparisons include:

Key Observations :
  • Bromo vs. Chloro/Trifluoromethyl : Bromine’s larger atomic radius and polarizability make it a superior leaving group compared to chlorine, facilitating nucleophilic substitution reactions. The trifluoromethyl group in EN300-179959, however, imparts strong electron-withdrawing effects, increasing electrophilicity and metabolic resistance .
  • Cyclobutyl vs. In contrast, the cyclopentyl group in 32779-36-5 offers reduced strain and improved conformational flexibility .

Physicochemical and Pharmacological Differences

  • Solubility: Bromine’s hydrophobicity may reduce aqueous solubility compared to amino-substituted analogs (e.g., EN300-179959), where polar groups enhance solubility.
  • Bioactivity : The cyclobutyl group’s strain could improve target binding in kinase inhibitors, whereas trifluoromethyl-substituted derivatives (e.g., EN300-179959) are prioritized in antiviral research due to enhanced stability .

Biological Activity

5-Bromo-2-cyclobutyl-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.

This compound is characterized by the presence of a bromine atom and a cyclobutyl group, which contribute to its unique chemical reactivity and biological properties. The synthesis of this compound typically involves the Biginelli reaction , a three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea, often catalyzed by acids under reflux conditions. For example, Montmorillonite-KSF has been reported as an efficient catalyst for this reaction, offering an environmentally friendly approach to synthesis.

Antiviral and Antimicrobial Activity

The compound has also been investigated for its antiviral and antimicrobial properties. Similar dihydropyrimidinones have shown efficacy against various pathogens, suggesting that this compound could possess comparable activity. The mechanism of action may involve inhibition of specific enzymes or receptors critical for pathogen survival .

The biological effects of this compound can be attributed to its interaction with molecular targets within cells. The bromine atom plays a crucial role in enhancing lipophilicity and reactivity, allowing the compound to bind effectively to target proteins or enzymes. This binding can lead to alterations in enzymatic activity or signal transduction pathways that are pivotal in disease processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2,4-dichloropyrimidineBromine and chlorine substituentsAnticancer activity reported
2-Cyclobutyl-4,6-dihydroxypyrimidineHydroxyl groups instead of bromineAntimicrobial properties
5-Bromo-2-cyclohexylpyrimidinoneCyclohexyl groupPotential antiviral activity

This table illustrates how variations in substituents can influence the biological activity of pyrimidine derivatives.

Case Studies and Research Findings

  • Anticancer Activity : In a study focusing on Mannich bases derived from pyrimidines, compounds exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Studies : Research has shown that similar dihydropyrimidinones possess antimicrobial properties against bacterial strains. While specific data on this compound is sparse, the potential for similar efficacy exists based on structural analogs .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 5-Bromo-2-cyclobutyl-3,4-dihydropyrimidin-4-one?

Answer:
Synthesis optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For brominated pyrimidinones, halogenation efficiency and cyclobutyl group stability under reaction conditions are critical. Design of Experiments (DOE) methodologies, such as factorial designs, can systematically identify optimal conditions while minimizing experimental runs . For example, solvent screening (e.g., DMF vs. THF) and temperature gradients (80–120°C) should be tested to maximize yield while avoiding side reactions like dehalogenation. Reaction progress should be monitored via HPLC or LC-MS to track intermediate formation .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:
Characterization should include multi-spectral analysis:

  • NMR (¹H/¹³C) : Confirm the presence of the cyclobutyl group (δ 2.5–3.5 ppm for protons on strained carbons) and bromine’s deshielding effects on adjacent carbons .
  • IR Spectroscopy : Identify carbonyl stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
  • Mass Spectrometry : Exact mass analysis (HRMS) ensures molecular formula accuracy.
    Purity is validated via HPLC (≥95% area) using a C18 column and acetonitrile/water gradient .

Advanced: What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and activation energies for bromine displacement. Fukui indices identify electrophilic sites, while solvent effects are simulated using COSMO-RS . For example, computational screening might reveal that polar aprotic solvents stabilize the transition state in SNAr reactions. These predictions should be validated experimentally via kinetic studies under varying dielectric conditions .

Advanced: How can contradictory data on the compound’s stability under acidic conditions be resolved?

Answer:
Contradictions often arise from differences in experimental setups (e.g., acid strength, temperature). A systematic approach includes:

  • pH-Rate Profiling : Measure degradation rates across pH 1–6 using UV-Vis or NMR.
  • Accelerated Stability Testing : Expose the compound to 40–60°C and extrapolate degradation kinetics via the Arrhenius equation.
  • Mechanistic Studies : Identify degradation products (e.g., hydrolysis of the dihydropyrimidinone ring) via LC-MS/MS . Statistical tools like ANOVA can isolate critical factors (e.g., pH vs. temperature) .

Advanced: What methodologies enable the scalable synthesis of this compound while maintaining stereochemical control?

Answer:
Scale-up requires addressing exothermicity and mixing efficiency. Key steps include:

  • Flow Chemistry : Continuous reactors improve heat transfer and reduce side reactions during cyclobutyl group incorporation .
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C for Suzuki couplings) enhance recyclability and reduce metal leaching.
  • In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy track reaction progress in real time .

Advanced: How can researchers design experiments to probe the biological activity of this compound without commercial bioactivity data?

Answer:

  • Target-Based Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for kinases or bromodomains, leveraging the bromine atom’s potential as a halogen bond donor .
  • Phenotypic Assays : Test cytotoxicity in cell lines (e.g., HEK293) via MTT assays, with dose-response curves (IC50) to identify therapeutic windows .
  • Metabolite Profiling : Use stable isotope labeling (e.g., ¹³C-glucose) to track metabolic incorporation in microbial models .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential acute toxicity (H302/H315) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste Disposal : Halogenated waste should be segregated and treated via incineration with alkali scrubbers .

Advanced: What strategies mitigate challenges in separating this compound from regioisomeric byproducts?

Answer:

  • Chromatography : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation .
  • Crystallization : Solvent screening (e.g., ethanol/water mixtures) exploits differences in solubility between isomers.
  • Membrane Technologies : Nanofiltration membranes (MWCO 200–300 Da) can separate byproducts based on size and charge .

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